Cas no 2755722-91-7 (3-Bromo-2-fluoro-6-propoxybenzoic acid)

3-Bromo-2-fluoro-6-propoxybenzoic acid is a fluorinated and brominated benzoic acid derivative featuring a propoxy substituent at the 6-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both bromo and fluoro groups enhances its reactivity, enabling selective functionalization for the development of complex molecules. The propoxy moiety further contributes to its solubility and compatibility with various reaction conditions. Its well-defined structure and high purity make it suitable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of advanced heterocyclic frameworks.
3-Bromo-2-fluoro-6-propoxybenzoic acid structure
2755722-91-7 structure
Product name:3-Bromo-2-fluoro-6-propoxybenzoic acid
CAS No:2755722-91-7
MF:C10H10BrFO3
Molecular Weight:277.09
CID:5081091

3-Bromo-2-fluoro-6-propoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-fluoro-6-propoxybenzoic acid
    • インチ: 1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)9(12)8(7)10(13)14/h3-4H,2,5H2,1H3,(H,13,14)
    • InChIKey: ZAJARFPLHNGOHX-UHFFFAOYSA-N
    • SMILES: C1(Br)=C(F)C(C(=O)O)=C(OCCC)C=C1

3-Bromo-2-fluoro-6-propoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR022LYV-5g
3-Bromo-2-fluoro-6-propoxybenzoic acid
2755722-91-7 95%
5g
$1025.00 2025-02-13
Aaron
AR022LYV-1g
3-Bromo-2-fluoro-6-propoxybenzoic acid
2755722-91-7 95%
1g
$342.00 2025-02-13

3-Bromo-2-fluoro-6-propoxybenzoic acid 関連文献

3-Bromo-2-fluoro-6-propoxybenzoic acidに関する追加情報

Research Briefing on 3-Bromo-2-fluoro-6-propoxybenzoic acid (CAS: 2755722-91-7): Recent Advances and Applications

3-Bromo-2-fluoro-6-propoxybenzoic acid (CAS: 2755722-91-7) is a fluorinated benzoic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing drug-like properties, making it a valuable scaffold in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-Bromo-2-fluoro-6-propoxybenzoic acid as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the bromo and fluoro substituents on the aromatic ring significantly improved binding affinity and selectivity, while the propoxy group enhanced metabolic stability. These findings underscore the compound's utility in optimizing pharmacokinetic profiles of next-generation kinase inhibitors.

In addition to its role in kinase inhibitor development, recent research has investigated the application of 3-Bromo-2-fluoro-6-propoxybenzoic acid in PROTAC (Proteolysis Targeting Chimera) technology. A 2024 preprint on bioRxiv reported its successful incorporation into heterobifunctional degraders targeting estrogen receptor alpha (ERα). The compound's ability to serve as a linker between the target-binding moiety and the E3 ligase-recruiting group was attributed to its optimal length and chemical stability, opening new avenues for targeted protein degradation strategies.

Analytical characterization of 3-Bromo-2-fluoro-6-propoxybenzoic acid has also seen advancements. A recent ACS Omega publication (2024) presented a comprehensive NMR and mass spectrometry study, revealing novel insights into its solution-phase behavior and aggregation tendencies. These findings are particularly relevant for formulation scientists working with this compound, as they provide guidance for improving solubility and bioavailability in preclinical development.

The synthetic accessibility of 3-Bromo-2-fluoro-6-propoxybenzoic acid continues to be refined. A 2023 patent (WO2023187654) disclosed an improved, scalable synthesis route with higher yields and reduced environmental impact. This technological advancement addresses previous challenges in large-scale production, potentially lowering the barrier for its widespread adoption in drug discovery programs.

Looking forward, the unique physicochemical properties of 3-Bromo-2-fluoro-6-propoxybenzoic acid position it as a promising candidate for further exploration in fragment-based drug discovery and covalent inhibitor design. Its balanced lipophilicity (clogP ~2.5) and polar surface area make it particularly suitable for crossing biological membranes while maintaining target engagement, as evidenced by recent molecular modeling studies published in Chemical Science (2024).

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